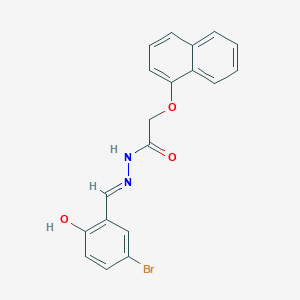
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide
Descripción general
Descripción
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide has been studied for its potential applications in various scientific fields. One of its main applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent. Studies have shown that (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide exhibits low toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. It has also been reported to exhibit antioxidant activity and to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is its potential as a selective anti-cancer agent with low toxicity towards normal cells. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for the research on (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, due to its reported activity against acetylcholinesterase and tyrosinase. Another direction is to explore its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for potential clinical applications.
Conclusion
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to optimize its pharmacokinetic properties for potential clinical use.
Métodos De Síntesis
The synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yloxy)acetic acid hydrazide in ethanol under reflux conditions. The resulting product is a yellow solid with a melting point of 238-240°C.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-15-8-9-17(23)14(10-15)11-21-22-19(24)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,23H,12H2,(H,22,24)/b21-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKISYFZPPHRP-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide | |
CAS RN |
303064-27-9 | |
| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



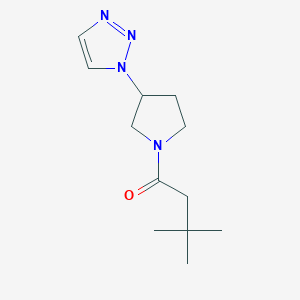
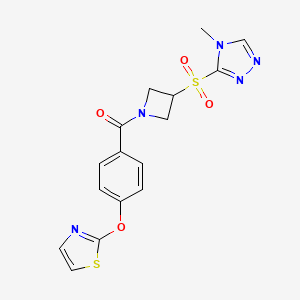
![Methyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618252.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)
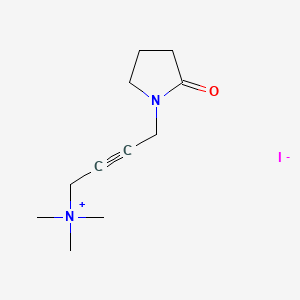
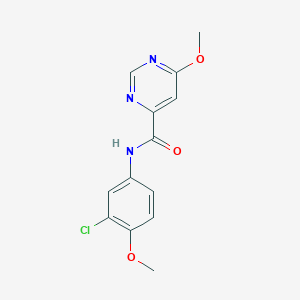
![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618256.png)
![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)
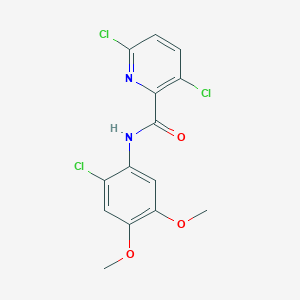
![N-(4-isopropylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2618261.png)
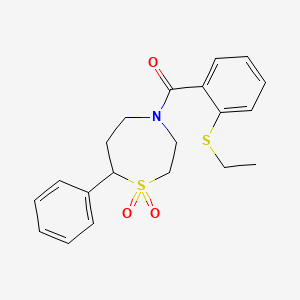

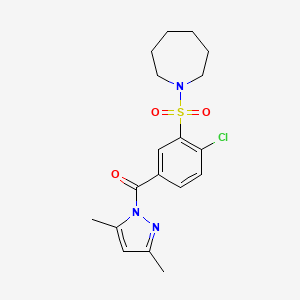
![methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2618270.png)